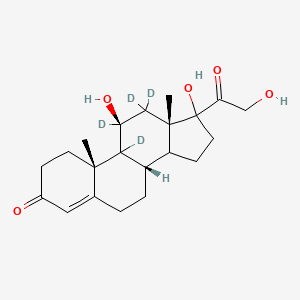

Hydrocortisone-d4

Beschreibung

Eigenschaften

IUPAC Name |

(8S,10R,11S,13S)-9,11,12,12-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15?,16-,18?,19-,20-,21?/m0/s1/i10D2,16D,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGXADMDTFJGBT-LTVXCZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@]1(C([C@]2(C(CCC2(C(=O)CO)O)[C@H]3C1([C@]4(CCC(=O)C=C4CC3)C)[2H])C)([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675777 | |

| Record name | (9xi,11beta,14xi,17xi)-11,17,21-Trihydroxy(9,11,12,12-~2~H_4_)pregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73565-87-4 | |

| Record name | (9xi,11beta,14xi,17xi)-11,17,21-Trihydroxy(9,11,12,12-~2~H_4_)pregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73565-87-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Hydrocortisone-d4 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Hydrocortisone-d4, a deuterated analog of hydrocortisone, and its principal applications in research. This document details its chemical and physical properties, its critical role as an internal standard in quantitative analysis, and provides insights into relevant experimental protocols and metabolic pathways.

Core Concepts: Understanding Hydrocortisone-d4

Hydrocortisone-d4, also known as Cortisol-d4, is a synthetically produced version of the endogenous glucocorticoid hormone hydrocortisone (cortisol) where four hydrogen atoms have been replaced by deuterium atoms.[1][2] This isotopic labeling makes it an invaluable tool in research, particularly in analytical chemistry.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₆D₄O₅ | [3] |

| Molecular Weight | 366.5 g/mol | [2] |

| CAS Number | 73565-87-4 | [3] |

| Synonyms | Cortisol-d4, Cortisol-9,11,12,12-d4, Hydrocortisone-9α,11α,12α,12β-D4 | [2] |

| Appearance | White Solid | |

| Melting Point | 211-214 °C | |

| Solubility | DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 2 mg/ml | [3] |

| Storage Temperature | -20°C | [3] |

Primary Use in Research: The Internal Standard of Choice

The primary application of Hydrocortisone-d4 in a research setting is as an internal standard for the accurate quantification of hydrocortisone (cortisol) in biological matrices such as plasma, serum, urine, and saliva.[3] Its utility is most prominent in analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

The key advantages of using Hydrocortisone-d4 as an internal standard are:

-

Similar Chemical and Physical Properties: It behaves almost identically to the unlabeled hydrocortisone during sample preparation (e.g., extraction, derivatization) and chromatographic separation.

-

Distinct Mass-to-Charge Ratio (m/z): The deuterium labeling results in a higher molecular weight, allowing it to be distinguished from the endogenous analyte by the mass spectrometer.

-

Correction for Variability: It effectively compensates for variations in sample recovery during extraction and for fluctuations in instrument response (ion suppression or enhancement), leading to more accurate and precise quantification.

Application in Pharmacokinetic Studies

Hydrocortisone-d4 is instrumental in pharmacokinetic (PK) studies of hydrocortisone.[4][5] By adding a known amount of Hydrocortisone-d4 to biological samples, researchers can accurately measure the concentration of administered hydrocortisone over time, allowing for the determination of key PK parameters.

Pharmacokinetic Parameters of Hydrocortisone (Determined using Deuterated Internal Standards)

| Parameter | Value | Condition | Reference |

| Half-life (t½) | 1.7 hr | Intravenous administration | [4] |

| Total Body Clearance | 18 L/hr | Intravenous administration | [4] |

| Volume of Distribution | 34 L | Intravenous administration | [4] |

| Oral Bioavailability | 96% | [4] | |

| Maximum Concentration (Cmax) | 300 ng/mL | After 1 hour of oral administration | [4] |

Note: These parameters are for hydrocortisone, quantified using a deuterated internal standard like Hydrocortisone-d4.

Experimental Protocols and Methodologies

The following sections outline a typical workflow for the quantification of hydrocortisone in biological samples using Hydrocortisone-d4 as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting and concentrating hydrocortisone from biological fluids is solid-phase extraction.

Protocol for SPE of Cortisol from Urine:

-

Sample Pre-treatment: To a 1 mL urine sample, add a known concentration of Hydrocortisone-d4 internal standard solution.

-

Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.

-

Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

-

Washing: Wash the cartridge with a solution of 10% acetone in water to remove interfering substances.

-

Elution: Elute the retained hydrocortisone and Hydrocortisone-d4 with a suitable organic solvent, such as acetonitrile or ethyl acetate.[6][7]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry is the preferred method for the sensitive and specific quantification of hydrocortisone.

Typical LC-MS/MS Parameters:

| Parameter | Setting |

| Chromatographic Column | C18 reversed-phase column |

| Mobile Phase | A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for Quantification:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Hydrocortisone | 363.2 | 121.2 | [8] |

| Hydrocortisone-d4 | 367.2 | 121.2 | [8] |

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the analytical workflow and the metabolic context of hydrocortisone.

Conclusion

Hydrocortisone-d4 is an indispensable tool for researchers in various scientific disciplines, including clinical chemistry, pharmacology, and endocrinology. Its role as an internal standard ensures the accuracy and reliability of hydrocortisone quantification, which is crucial for the diagnosis and monitoring of various endocrine disorders, as well as for the development of new therapeutic agents. The methodologies and pathways described in this guide provide a foundational understanding for the effective utilization of Hydrocortisone-d4 in a research setting.

References

- 1. Metabolite Profiling and Pharmacokinetic Evaluation of Hydrocortisone in a Perfused Three-Dimensional Human Liver Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Pharmacokinetics and oral bioavailability of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Routine high-performance liquid chromatographic determination of urinary unconjugated cortisol using solid-phase extraction and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a urinary free cortisol assay using solid-phase extraction-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liquid chromatography-tandem mass spectrometry analysis of human adrenal vein corticosteroids before and after ACTH stimulation - PMC [pmc.ncbi.nlm.nih.gov]

Hydrocortisone-d4: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Hydrocortisone-d4, a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of hydrocortisone (cortisol). Designed for researchers, scientists, and drug development professionals, this document outlines its physicochemical properties, provides detailed experimental protocols for its application in mass spectrometry, and illustrates the key signaling pathway in which hydrocortisone is involved.

Core Physicochemical Data

Hydrocortisone-d4 serves as an ideal internal standard for mass spectrometry-based quantification of endogenous hydrocortisone. Its key properties are summarized below.

| Property | Value | Citations |

| CAS Number | 73565-87-4 | [1][2][3] |

| Molecular Formula | C₂₁H₂₆D₄O₅ | [1][2][3] |

| Molecular Weight | 366.48 g/mol | [1][2][4] |

| Synonyms | Cortisol-d4, Cortisol-9,11,12,12-d4 | [1][2] |

| Appearance | White to light yellow solid | [1] |

| Purity | ≥98% (CP), ≥98 atom % D | [4] |

| Storage Temperature | -20°C | [4] |

Application in Quantitative Analysis: Experimental Protocol

Hydrocortisone-d4 is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) for the precise measurement of hydrocortisone in biological matrices such as serum, plasma, and urine.[5][6] The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample processing and instrument response.[7]

Detailed Methodology: Quantification of Cortisol in Human Serum by LC-MS/MS

This protocol outlines a typical workflow for the quantification of cortisol in human serum using Hydrocortisone-d4 as an internal standard.

1. Materials and Reagents:

-

Hydrocortisone standard

-

Hydrocortisone-d4 (internal standard)

-

HPLC-grade methanol, acetonitrile, water, and formic acid

-

Ethyl acetate

-

Human serum samples, quality control (QC) samples, and calibration standards

-

Polypropylene tubes

2. Sample Preparation (Liquid-Liquid Extraction):

- Pipette 100 µL of serum sample, calibrator, or QC into a polypropylene tube.

- Add a specific amount of Hydrocortisone-d4 solution (e.g., 10 µL of a 20 µg/mL solution in methanol) to each tube, except for blank samples.[8]

- Vortex mix for 10 seconds.

- Add 2 mL of ethyl acetate for extraction.[9]

- Vortex mix vigorously for 5 minutes.

- Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

- Transfer the upper organic layer to a clean tube.

- Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40-60°C.

- Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase (e.g., 83% mobile phase A, 17% mobile phase B).[10]

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: A C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) is commonly used.[11]

- Mobile Phase A: Water with 0.1% formic acid.[6]

- Mobile Phase B: Methanol with 0.1% formic acid.[6]

- Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[12]

- Gradient: A gradient elution is employed to separate cortisol from other endogenous components.

- Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[6]

- Acquisition Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- Cortisol: m/z 363.2 → 121.0[13]

- Hydrocortisone-d4 (Cortisol-d4): m/z 367.2 → 121.0[13]

4. Data Analysis:

- The concentration of cortisol in the samples is determined by calculating the peak area ratio of the analyte (cortisol) to the internal standard (Hydrocortisone-d4).

- A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations.

- The concentration of cortisol in the unknown samples is then interpolated from this calibration curve.

Visualizing Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for cortisol quantification using Hydrocortisone-d4.

Cortisol Signaling Pathway

Hydrocortisone (cortisol) is a glucocorticoid hormone that plays a critical role in a wide range of physiological processes, including metabolism, immune response, and stress regulation.[14] Its effects are primarily mediated through the glucocorticoid receptor (GR).

The release of cortisol is regulated by the hypothalamic-pituitary-adrenal (HPA) axis.[14][15] Stress signals stimulate the hypothalamus to release corticotropin-releasing hormone (CRH), which in turn prompts the anterior pituitary to secrete adrenocorticotropic hormone (ACTH).[15] ACTH then acts on the adrenal cortex to stimulate the synthesis and release of cortisol. Cortisol exerts negative feedback on both the hypothalamus and the pituitary to suppress CRH and ACTH production, thus maintaining homeostasis.[14]

Once in the bloodstream, cortisol, being lipid-soluble, can diffuse across the cell membrane.[14] In the cytoplasm, it binds to the glucocorticoid receptor, which is typically held in an inactive state by chaperone proteins like Hsp90.[3][14] Upon binding, the chaperone proteins dissociate, and the activated cortisol-receptor complex translocates to the nucleus.[3][14] In the nucleus, this complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs), modulating the transcription of target genes.[3] This genomic action leads to changes in protein synthesis that mediate the diverse physiological effects of cortisol, such as increasing gluconeogenesis in the liver and promoting protein breakdown in muscle.[3][14]

References

- 1. Cortisol Signaling → Area [lifestyle.sustainability-directory.com]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. Determination of cortisol in human plasma by capillary gas chromatography-mass spectrometry using [2H5] cortisol as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. synnovis.co.uk [synnovis.co.uk]

- 7. Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations--validation for serum cortisol measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Study of temporal variability of salivary cortisol and cortisone by LC-MS/MS using a new atmospheric pressure ionization source - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. endocrine-abstracts.org [endocrine-abstracts.org]

- 14. Physiology, Cortisol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

The Definitive Guide to Hydrocortisone-d4: An Essential Tool in Glucocorticoid Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding and utilizing Hydrocortisone-d4, a deuterated analogue of the endogenous glucocorticoid hormone, cortisol. This document provides a thorough examination of its synonyms, chemical properties, and, most critically, its application as an internal standard in quantitative analytical methodologies. Detailed experimental protocols and an exploration of the glucocorticoid signaling pathway are presented to support its use in research and drug development.

Core Concepts: Understanding Hydrocortisone-d4

Hydrocortisone-d4 is a synthetic, stable isotope-labeled version of hydrocortisone (cortisol) where four hydrogen atoms have been replaced by deuterium. This isotopic substitution renders the molecule heavier than its natural counterpart, a property that is fundamental to its primary application.

Synonyms and Nomenclature

For clarity in research and communication, it is essential to recognize the various synonyms for Hydrocortisone-d4. The nomenclature often specifies the positions of the deuterium atoms.

-

(11β)-11,17,21-trihydroxy-pregn-4-ene-3,20-dione-9,11,12,12-d4[3]

-

11β,17α,21-Trihydroxypregn-4-ene-3,20-dione-D4[6]

-

17-Hydroxycorticosterone-9,11,12,12-d4[6]

Chemical and Physical Properties

The fundamental properties of Hydrocortisone-d4 are summarized in the table below. These characteristics are critical for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 73565-87-4 | [1][3][4][8] |

| Molecular Formula | C₂₁H₂₆D₄O₅ | [3][4] |

| Molecular Weight | 366.48 g/mol | [4][9] |

| Appearance | White solid | [2] |

| Melting Point | 211-214°C | [8] |

| Storage Temperature | -20°C | [3][8] |

| Stability | ≥ 4 years (when stored correctly) | [3] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [3] |

Applications in Research and Drug Development

The primary utility of Hydrocortisone-d4 lies in its role as an internal standard for the precise quantification of endogenous hydrocortisone (cortisol) in biological matrices.[3][10] This is a cornerstone of many research and clinical applications, particularly in endocrinology, neuroscience, and pharmacology.

-

Pharmacokinetic Studies: The use of deuterated standards is crucial for accurately determining the pharmacokinetic profiles of new drug candidates that may interact with or be metabolized by the same pathways as cortisol.[1]

-

Metabolic Profiling: It is used in studies investigating the metabolism of hydrocortisone and the activity of enzymes like 11β-hydroxysteroid dehydrogenases (11β-HSD).[11][12][13]

-

Clinical Diagnostics: Hydrocortisone-d4 is essential for the accurate diagnosis and monitoring of conditions related to cortisol dysregulation, such as Cushing's syndrome, Addison's disease, and congenital adrenal hyperplasia, using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]

-

Tracer in Metabolic Studies: It can be used as a tracer to study the in vivo kinetics and metabolism of cortisol.[1][12][14]

Experimental Protocols: Quantification of Cortisol using Hydrocortisone-d4

The following sections provide a detailed overview of a typical experimental workflow for the quantification of cortisol in biological samples using Hydrocortisone-d4 as an internal standard with LC-MS/MS.

General Experimental Workflow

The general workflow for cortisol quantification involves sample preparation, chromatographic separation, and mass spectrometric detection. The inclusion of Hydrocortisone-d4 at the beginning of the sample preparation process is critical to correct for analyte loss during extraction and for variations in instrument response.

Sample Preparation Methodologies

The choice of sample preparation technique depends on the biological matrix and the required sensitivity.

3.2.1. Solid-Phase Extraction (SPE) for Urine Samples

This method is effective for cleaning up complex matrices like urine.

-

Sample Pre-treatment: To 1 mL of urine, add 10 µL of a 20 µg/mL solution of Hydrocortisone-d4 in methanol (final concentration 20 ng/mL).[15]

-

Column Conditioning: Precondition an Oasis® HLB SPE cartridge (3 mL, 60 mg) with 3 mL of methanol followed by 3 mL of water.[15]

-

Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.[15]

-

Washing: Wash the cartridge sequentially with 3 mL of water, 3 mL of 20% acetone in water, and 1 mL of hexane.[15]

-

Elution: Dry the column by suction for 2 minutes, then elute the analytes with 2 mL of methanol.[15]

-

Final Steps: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of a 1:1 methanol/water solution containing 0.1% formic acid for LC-MS/MS analysis.[15]

3.2.2. Liquid-Liquid Extraction (LLE) for Serum/Plasma Samples

LLE is a common technique for extracting steroids from serum or plasma.

-

Sample Pre-treatment: To 200 µL of serum or plasma, add 20 µL of the Hydrocortisone-d4 internal standard solution.[16]

-

Extraction: Add 2 mL of methyl tert-butyl ether, vortex for 1 minute, and centrifuge to separate the layers.[16]

-

Collection: Transfer the organic (upper) layer to a clean tube.

-

Final Steps: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in a suitable solvent for injection into the LC-MS/MS system.

LC-MS/MS Parameters

The following tables summarize typical parameters for the analysis of cortisol and Hydrocortisone-d4.

Table 1: Chromatographic Conditions

| Parameter | Value | Reference(s) |

| Column | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | [17] |

| Mobile Phase A | Water with 0.1% formic acid | [16][17] |

| Mobile Phase B | Methanol with 0.1% formic acid | [16][17] |

| Flow Rate | 0.4 mL/min | [17] |

| Column Temperature | 40°C | [17] |

| Injection Volume | 10 µL | [15] |

| Gradient | 0-2 min, 35% B; 2-2.7 min, 95% B; 2.7-3.2 min, 35% B | [17] |

Table 2: Mass Spectrometric Conditions

| Parameter | Value | Reference(s) |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [16] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [17] |

| MRM Transition (Cortisol) | Q1: 363.2 m/z, Q3: 121.0 m/z | [18] |

| MRM Transition (Hydrocortisone-d4) | Q1: 367.2 m/z, Q3: 121.0 m/z (example, may vary) | [15] |

| Dwell Time | 100 ms | |

| Collision Energy | Optimized for specific instrument and transition | [18] |

Glucocorticoid Signaling Pathway

Hydrocortisone exerts its wide-ranging physiological effects by binding to the glucocorticoid receptor (GR). Understanding this signaling pathway is crucial for interpreting data from studies using Hydrocortisone-d4. The pathway can be broadly divided into genomic and non-genomic mechanisms.[4][5]

Classical Genomic Signaling Pathway

The genomic pathway involves the regulation of gene expression and is responsible for the majority of glucocorticoid effects.

References

- 1. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Cortisol - Wikipedia [en.wikipedia.org]

- 10. dpxtechnologies.com [dpxtechnologies.com]

- 11. Metabolite Profiling and Pharmacokinetic Evaluation of Hydrocortisone in a Perfused Three-Dimensional Human Liver Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Cortisol Release From Adipose Tissue by 11β-Hydroxysteroid Dehydrogenase Type 1 in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recycling Between Cortisol and Cortisone in Human Splanchnic, Subcutaneous Adipose, and Skeletal Muscle Tissues In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Study of temporal variability of salivary cortisol and cortisone by LC-MS/MS using a new atmospheric pressure ionization source - PMC [pmc.ncbi.nlm.nih.gov]

- 18. synnovis.co.uk [synnovis.co.uk]

The Unseen Anchor: A Technical Guide to Hydrocortisone-d4 as an Internal Standard in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within drug development and clinical research, the precise and accurate quantification of endogenous compounds and pharmaceutical agents is paramount. This in-depth technical guide elucidates the mechanism of action of Hydrocortisone-d4, a deuterated stable isotope-labeled internal standard, and its critical role in achieving reliable quantitative results, primarily through liquid chromatography-mass spectrometry (LC-MS).

The Core Principle: Isotope Dilution Mass Spectrometry

The use of Hydrocortisone-d4 as an internal standard is a cornerstone of a powerful analytical technique known as isotope dilution mass spectrometry (IDMS).[1] The fundamental principle lies in the addition of a known quantity of a stable isotope-labeled version of the analyte (in this case, Hydrocortisone-d4) to a sample at the very beginning of the analytical workflow.[2] This "spiking" establishes a fixed ratio of the naturally occurring analyte (endogenous hydrocortisone) to its heavier isotopic counterpart.

Hydrocortisone-d4 is chemically and physically almost identical to hydrocortisone.[3] The only significant difference is its mass, being four Daltons heavier due to the replacement of four hydrogen atoms with deuterium. This near-identical chemical behavior is the key to its function. Throughout the entire analytical process—from extraction and potential degradation to ionization in the mass spectrometer—both the analyte and the internal standard are affected in the same manner.[1] By monitoring the ratio of the analyte to the internal standard, any variations or losses encountered during sample preparation and analysis can be effectively normalized, leading to highly accurate and precise quantification.[2]

Mechanism of Action: Correcting for Analytical Variability

The primary mechanism of action of Hydrocortisone-d4 as an internal standard is to correct for various sources of error inherent in the analytical process. These can be broadly categorized as:

-

Sample Preparation Variability: Losses can occur at multiple stages of sample preparation, including liquid-liquid extraction, solid-phase extraction (SPE), evaporation, and reconstitution.[1] Since Hydrocortisone-d4 behaves identically to hydrocortisone, any loss of the analyte will be accompanied by a proportional loss of the internal standard, thus preserving the ratio between them.

-

Matrix Effects: Biological samples (e.g., plasma, urine, tissue homogenates) are complex matrices containing numerous endogenous compounds. These compounds can interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. This can significantly impact the accuracy of quantification. Because Hydrocortisone-d4 co-elutes with hydrocortisone and has the same ionization characteristics, it experiences the same matrix effects. Therefore, the ratio of the analyte to the internal standard remains constant, effectively canceling out the influence of the matrix.

-

Instrumental Variability: Minor fluctuations in instrument performance, such as injection volume and detector response, can introduce variability into the results.[4] By using the ratio of the analyte signal to the internal standard signal, these variations are normalized.

The following diagram illustrates the logical workflow of using an internal standard to correct for analytical variability.

Caption: Workflow for quantitative analysis using Hydrocortisone-d4 as an internal standard.

Quantitative Data and Properties

The utility of Hydrocortisone-d4 as an internal standard is defined by its specific physicochemical properties, which are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₆D₄O₅ | [5] |

| Molecular Weight | 366.49 g/mol | N/A |

| Mass Shift | M+4 | |

| Isotopic Purity | ≥98 atom % D | |

| Hydrocortisone (Analyte) m/z Transition | 363.2 → 121.2 | [6] |

| Hydrocortisone-d4 (IS) m/z Transition | 367.2 → 121.2 | [6] |

| Retention Time (Cortisol) | 8.02 min | [7] |

| Retention Time (Cortisol-d4) | 8.00 min | [7] |

Detailed Experimental Protocol: Quantification of Urinary Free Cortisol

This section provides a representative experimental protocol for the quantification of free cortisol in human urine using Hydrocortisone-d4 as an internal standard, adapted from established LC-MS/MS methods.[7]

4.1. Materials and Reagents

-

Hydrocortisone (certified reference material)

-

Hydrocortisone-d4 (certified reference material)[8]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (deionized, 18.2 MΩ·cm)

-

Steroid-free urine (for calibration standards and quality controls)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

4.2. Preparation of Standards and Samples

-

Stock Solutions: Prepare individual stock solutions of hydrocortisone and Hydrocortisone-d4 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of hydrocortisone by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 0.1 to 120 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of Hydrocortisone-d4 in methanol at a concentration of 20 µg/mL.[7]

-

Sample Preparation:

-

To 1 mL of urine sample, standard, or quality control, add 10 µL of the Hydrocortisone-d4 internal standard working solution (final concentration of 200 ng/mL).[7]

-

Vortex mix for 30 seconds.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40 water:acetonitrile with 10 mM ammonium formate).[6]

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

4.3. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 10 mM ammonium formate in water.[6]

-

Mobile Phase B: Acetonitrile.[6]

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

-

The following diagram illustrates the experimental workflow.

Caption: Experimental workflow for the quantification of urinary free cortisol.

Conclusion

Hydrocortisone-d4 is an indispensable tool in modern bioanalysis, providing a robust and reliable means of achieving accurate and precise quantification of hydrocortisone in complex biological matrices. Its mechanism of action, rooted in the principles of isotope dilution, effectively compensates for a wide range of analytical variabilities. By understanding the core principles and adhering to detailed and validated experimental protocols, researchers, scientists, and drug development professionals can ensure the integrity and quality of their quantitative data, which is critical for informed decision-making in both research and clinical settings.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. caymanchem.com [caymanchem.com]

- 4. google.com [google.com]

- 5. 6beta-Hydroxy Cortisol-d4 | LGC Standards [lgcstandards.com]

- 6. Liquid chromatography-tandem mass spectrometry analysis of human adrenal vein corticosteroids before and after ACTH stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 氢化可的松-D4标准液 CRM 溶液 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

Hydrocortisone-d4: A Technical Guide for Researchers and Drug Development Professionals

An in-depth guide to the commercial availability, and analytical application of Hydrocortisone-d4, a critical internal standard for the accurate quantification of hydrocortisone (cortisol).

This technical guide provides essential information for researchers, scientists, and drug development professionals on the commercial suppliers, availability, and key applications of Hydrocortisone-d4. It includes a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, along with visual representations of relevant biological pathways and a typical experimental workflow.

Introduction to Hydrocortisone-d4

Hydrocortisone-d4 (Cortisol-d4) is a deuterated form of hydrocortisone, the synthetic equivalent of the endogenous glucocorticoid cortisol. The incorporation of four deuterium atoms into the molecule results in a mass shift of +4 atomic mass units compared to the unlabeled compound. This stable isotope-labeled version of hydrocortisone is an ideal internal standard for quantitative analysis by mass spectrometry (MS), particularly in complex biological matrices such as plasma, serum, urine, and saliva.[1][2][3][4] Its use is crucial for correcting for variations in sample preparation, injection volume, and instrument response, thereby ensuring the accuracy and precision of cortisol measurements.

Hydrocortisone plays a vital role in numerous physiological processes, including metabolism, immune response, and stress regulation, primarily through its interaction with the glucocorticoid receptor (GR) and as a key component of the Hypothalamic-Pituitary-Adrenal (HPA) axis.[5][6][7][8][9][10] Accurate quantification of cortisol is therefore essential in a wide range of research areas, from endocrinology and neuroscience to clinical diagnostics and drug development.

Commercial Suppliers and Availability

A number of reputable chemical suppliers offer Hydrocortisone-d4 for research purposes. The table below summarizes the available products, including their catalog numbers, purity specifications, and available pack sizes. Pricing information is subject to change and should be confirmed on the respective supplier's website.

| Supplier | Catalog Number | Purity | Available Pack Sizes |

| Cayman Chemical | 26500 | ≥99% deuterated forms (d1-d4) | 500 µg, 1 mg, 5 mg |

| Sigma-Aldrich (Merck) | 705594 | ≥98 atom % D, ≥98% (CP) | 5 mg, 10 mg |

| C-113 (in Methanol) | Certified Reference Material | 1 mL (100 µg/mL) | |

| MedChemExpress | HY-N0583S2 | 98.40% | 500 µg, 1 mg |

| ESS (Expert Synthesis Solutions) | ESS0407 | 97.9% by HPLC; >98% atom D | 10 mg, 25 mg, 50 mg, 100 mg |

| Simson Pharma Limited | H060013 | Not specified | Inquire for pack sizes |

| Clearsynth | CS-O-02905 | >98% | 500 g (bulk inquiries) |

Experimental Protocol: Quantification of Cortisol in Human Plasma by LC-MS/MS

This section provides a detailed methodology for the quantification of cortisol in human plasma using Hydrocortisone-d4 as an internal standard. This protocol is a composite based on established methods and should be optimized for specific instrumentation and laboratory conditions.[1][11][12][13]

Materials and Reagents

-

Hydrocortisone (Cortisol) analytical standard

-

Hydrocortisone-d4 (internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of hydrocortisone and Hydrocortisone-d4 in methanol (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by spiking appropriate amounts of the hydrocortisone stock solution into a surrogate matrix (e.g., charcoal-stripped serum or a synthetic matrix).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Plasma Sample Extraction:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, standard, or QC sample in a microcentrifuge tube, add 20 µL of the Hydrocortisone-d4 internal standard working solution (e.g., at a concentration of 1 µg/mL).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-3.0 min: Ramp to 95% B

-

3.0-4.0 min: Hold at 95% B

-

4.1-5.0 min: Return to 20% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Hydrocortisone: Precursor ion (m/z) 363.2 -> Product ion (m/z) 121.1

-

Hydrocortisone-d4: Precursor ion (m/z) 367.2 -> Product ion (m/z) 121.1

-

-

Optimize instrument parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.

-

Data Analysis

-

Integrate the peak areas for both hydrocortisone and Hydrocortisone-d4.

-

Calculate the peak area ratio of hydrocortisone to Hydrocortisone-d4.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of hydrocortisone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts relevant to the use of Hydrocortisone-d4 in research.

Caption: Hypothalamic-Pituitary-Adrenal (HPA) Axis.

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Caption: Experimental Workflow for LC-MS/MS Analysis.

Conclusion

Hydrocortisone-d4 is an indispensable tool for the accurate and reliable quantification of cortisol in various biological matrices. Its commercial availability from multiple suppliers provides researchers with options to suit their specific needs in terms of purity and quantity. The detailed experimental protocol and workflow diagrams presented in this guide offer a solid foundation for the implementation of robust analytical methods. A thorough understanding of the underlying biological pathways, such as the HPA axis and glucocorticoid receptor signaling, is essential for the meaningful interpretation of the quantitative data obtained using this critical internal standard.

References

- 1. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bmbreports.org [bmbreports.org]

- 3. Quantitative Analysis of Salivary Cortisol Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. The role of the hypothalamic-pituitary-adrenal axis in neuroendocrine responses to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hypothalamic–pituitary–adrenal axis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. File:HPA axis.jpg - Embryology [embryology.med.unsw.edu.au]

- 11. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d(3) dilution after infusion of deuterated tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pillar of Precision: A Technical Guide to Hydrocortisone-d4 Stability and Long-Term Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal long-term storage conditions for Hydrocortisone-d4. Ensuring the integrity of this deuterated internal standard is paramount for accurate and reproducible results in preclinical and clinical research. This document outlines recommended storage protocols, summarizes available stability data, details relevant experimental methodologies, and illustrates the key signaling pathway influenced by hydrocortisone.

Recommended Long-Term Storage Conditions

The stability of Hydrocortisone-d4 is contingent on appropriate storage, both in its solid form and in solution. Adherence to these conditions is critical to minimize degradation and preserve isotopic purity.

Table 1: Recommended Storage Conditions for Hydrocortisone-d4

| Form | Storage Temperature | Duration | Supplier Recommendations |

| Solid (Powder) | -20°C | ≥ 4 years | Cayman Chemical[1] |

| -20°C | 3 years | MedChemExpress[2] | |

| Refrigerator | Not specified | Cleanchem Laboratories[3] | |

| In Solvent | -80°C | 6 months | MedChemExpress[2] |

| -20°C | 1 month | MedChemExpress[2] |

Note: The stability of Hydrocortisone-d4 in solvent is significantly shorter than in its solid form. It is advisable to prepare solutions fresh whenever possible.

Stability Profile and Degradation

Hydrocortisone, and by extension its deuterated analogue, is susceptible to degradation under certain conditions. The primary degradation pathways involve oxidation and reactions of the dihydroxyacetone side chain.[4] Forced degradation studies on hydrocortisone have identified several degradation products under acidic, basic, and oxidative stress.[5][6] While specific kinetic data for Hydrocortisone-d4 degradation is not extensively published, the deuteration at the 9, 11, and 12 positions is not expected to significantly alter the primary degradation pathways of the parent molecule.[7] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a kinetic isotope effect, potentially slowing down reactions where C-H bond cleavage is the rate-limiting step.[7]

Table 2: Summary of Hydrocortisone Stability Under Stress Conditions

| Stress Condition | Observation | Primary Degradation Products | Reference |

| Acidic (HCl) | Degradation observed. | E/Z isomers from tautomerization/dehydration. | [5][6] |

| Basic (NaOH) | Unstable, particularly in highly basic solutions. | 21-aldehyde and other derivatives. | [4][8] |

| Oxidative (H₂O₂) | Significant degradation. | 21-dehydrohydrocortisone and subsequent carboxylic acid derivatives. | [4][9] |

| Thermal | Prone to oxidation at elevated temperatures. | Not specified. | [5] |

| Photolytic | Protect from light recommended for solutions. | Not specified. | [10] |

Experimental Protocols for Stability Assessment

The stability of Hydrocortisone-d4 can be assessed using a stability-indicating analytical method, typically high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Stability Testing Workflow

The following diagram outlines a typical workflow for assessing the stability of a deuterated steroid compound.

Caption: Experimental workflow for Hydrocortisone-d4 stability testing.

Stability-Indicating LC-MS/MS Method

A robust LC-MS/MS method is essential for separating Hydrocortisone-d4 from its potential degradation products and accurately quantifying its concentration over time.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., QTRAP).[11]

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[12]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).[13]

-

Injection Volume: 5-20 µL.[11]

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for Hydrocortisone-d4 and its potential degradation products would need to be optimized. For Hydrocortisone, a common transition is m/z 363.2 -> 121.1. The transition for Hydrocortisone-d4 would be m/z 367.2 -> 121.1 (or another suitable product ion).

Sample Preparation for Analysis:

-

Withdraw an aliquot of the stability sample at a predetermined time point.

-

Perform a protein precipitation or liquid-liquid extraction if the sample is in a biological matrix.[11]

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase composition.

-

Inject the sample into the LC-MS/MS system.

Data Analysis:

-

The concentration of Hydrocortisone-d4 at each time point is determined by comparing its peak area to a calibration curve.

-

Stability is often defined as the retention of at least 90% of the initial concentration.[14]

Hydrocortisone Signaling Pathway

Hydrocortisone, a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR). Understanding this pathway is crucial for researchers studying its physiological and pharmacological actions.

Caption: Simplified glucocorticoid receptor signaling pathway.

In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a complex with chaperone proteins.[15] Upon binding with hydrocortisone, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus.[15][16] In the nucleus, it binds to glucocorticoid response elements (GREs) on the DNA, leading to the transactivation or transrepression of target genes.[16] This regulation of gene expression mediates the anti-inflammatory and metabolic effects of hydrocortisone.[15][17] Hydrocortisone can also activate other signaling pathways, such as the AKT/mTOR pathway.[18]

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Oxidative degradation of hydrocortisone in presence of attapulgite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pfizermedical.com [pfizermedical.com]

- 11. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]

- 13. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. Glucocorticoid - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Solubility Profile of Hydrocortisone-d4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Hydrocortisone-d4 in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this deuterated steroid. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and the fundamental signaling pathway of hydrocortisone.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and in vitro testing. The following tables summarize the available quantitative solubility data for Hydrocortisone-d4 and its non-deuterated counterpart, Hydrocortisone, in several common organic solvents. The data for Hydrocortisone is provided as a close proxy due to the limited availability of specific data for the deuterated form. Isotopic labeling with deuterium is not expected to significantly alter the fundamental solubility characteristics in organic solvents.

Table 1: Solubility of Hydrocortisone-d4

| Organic Solvent | Solubility (mg/mL) | Molar Solubility (mM) |

| Dimethylformamide (DMF) | ≥ 30 | ≥ 81.86 |

| Dimethyl sulfoxide (DMSO) | ≥ 20 | ≥ 54.57 |

| Ethanol | ≥ 2 | ≥ 5.46 |

Data sourced from publicly available product information sheets. The "≥" symbol indicates that the saturation point was not reached at the specified concentration.

Table 2: Solubility of Hydrocortisone (Non-deuterated)

| Organic Solvent | Solubility (mg/mL) at 25°C |

| Dimethylformamide (DMF) | 30 |

| Dimethyl sulfoxide (DMSO) | 20[1] |

| Ethanol | 15.0[2] |

| Methanol | 6.2[2][3] |

| Acetone | 9.3[2] |

| Chloroform | 1.6[2] |

| Propylene Glycol | 12.7[2] |

| Ether | ~ 0.35[2] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[4] This section provides a detailed protocol for this method, followed by common analytical techniques for quantification.

Shake-Flask Method for Equilibrium Solubility Determination

This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Materials:

-

Hydrocortisone-d4 (solid)

-

Organic solvent of interest (e.g., ethanol, methanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid Hydrocortisone-d4 to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial and place it on an orbital shaker.

-

Shake the vial at a constant temperature (e.g., 25°C) for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours.

-

After shaking, allow the vial to stand undisturbed to let the excess solid settle.

-

To separate the undissolved solid, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid particles are disturbed.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

-

Quantify the concentration of Hydrocortisone-d4 in the filtered solution using an appropriate analytical method (see section 2.2).

Analytical Quantification Methods

The concentration of the dissolved Hydrocortisone-d4 in the filtrate can be determined using various analytical techniques. The choice of method will depend on the available instrumentation and the required sensitivity.

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the accurate quantification of corticosteroids.

-

Instrumentation: An HPLC system equipped with a UV-Vis detector and a suitable column (e.g., C18 reversed-phase).

-

Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and water. The exact composition may need to be optimized.

-

Procedure:

-

Prepare a series of standard solutions of Hydrocortisone-d4 of known concentrations in the same solvent used for the solubility experiment.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the filtered sample solution from the shake-flask experiment.

-

Determine the concentration of Hydrocortisone-d4 in the sample by comparing its peak area to the calibration curve.

-

2.2.2. UV-Vis Spectrophotometry

This method is simpler and faster than HPLC but may be less specific if other components in the sample absorb at the same wavelength.

-

Instrumentation: A UV-Vis spectrophotometer.

-

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) of Hydrocortisone-d4 in the chosen solvent by scanning a standard solution across a range of wavelengths. For hydrocortisone, the λmax is typically around 242 nm.

-

Prepare a series of standard solutions of Hydrocortisone-d4 of known concentrations.

-

Measure the absorbance of each standard solution at the λmax to create a calibration curve (absorbance vs. concentration).

-

Measure the absorbance of the filtered sample solution.

-

Calculate the concentration of Hydrocortisone-d4 in the sample using the calibration curve.

-

Visualization of Core Mechanisms and Workflows

Hydrocortisone Signaling Pathway

Hydrocortisone, a glucocorticoid, exerts its effects primarily through the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway.

Caption: Genomic signaling pathway of Hydrocortisone-d4.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of Hydrocortisone-d4 solubility.

Caption: Experimental workflow for solubility determination.

References

The Sentinel of Accuracy: Hydrocortisone-d4 in Steroid Hormone Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the precise and sensitive world of steroid hormone analysis, accuracy is paramount. The quantification of endogenous and synthetic steroids is critical for diagnosing a spectrum of endocrine disorders, monitoring therapeutic interventions, and advancing drug development. At the core of achieving reliable and reproducible results lies the use of stable isotope-labeled internal standards, with Hydrocortisone-d4 (also known as Cortisol-d4) emerging as a cornerstone in mass spectrometry-based methods. This technical guide delves into the integral role of Hydrocortisone-d4, providing a comprehensive overview of its application, detailed experimental protocols, and quantitative performance data.

The Critical Role of Internal Standards: Why Hydrocortisone-d4?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis, offering superior specificity and sensitivity compared to traditional immunoassays.[1][2] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variations in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[3]

This is where Hydrocortisone-d4 plays its pivotal role. As a deuterated analog of hydrocortisone (cortisol), it is chemically identical to the analyte of interest but has a different mass due to the presence of four deuterium atoms.[4][5] This subtle but significant difference allows it to be distinguished by the mass spectrometer.

By adding a known amount of Hydrocortisone-d4 to each sample at the beginning of the analytical process, it experiences the same procedural variations as the endogenous hydrocortisone. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratiometric approach effectively normalizes for any experimental inconsistencies, ensuring highly accurate and precise measurements.[3] Hydrocortisone-d4 is widely used as an internal standard for the quantification of hydrocortisone/cortisol by GC- or LC-MS.[4]

Quantitative Performance Data

The use of Hydrocortisone-d4 as an internal standard contributes to the robust performance of analytical methods for steroid hormones. The following tables summarize key quantitative data from various studies, demonstrating the high sensitivity, precision, and accuracy achieved.

Table 1: Performance Characteristics of LC-MS/MS Methods Using Hydrocortisone-d4

| Analyte(s) | Lower Limit of Quantification (LLOQ) | Recovery (%) | Precision (CV%) | Accuracy (%) | Matrix | Reference |

| Cortisol, Cortisone, and metabolites | 0.1 ng/mL (Cortisol & Cortisone) | >89 | <10 | 85-105 | Urine | [5] |

| Cortisol | 3.45 nmol/L | 60-84 | 4.5-10.1 | 95-108 | Serum | [1][6] |

| Cortisol | 1 ng/mL | 86.4-115.0 | - | -10.7 to 10.5 (bias) | Serum | [7] |

| 11-Dehydrocorticosterone & Corticosterone | 0.20 ng/mL (Corticosterone) | - | <15 | - | Murine Plasma | [8][9] |

| Cortisol, Cortisone, Dexamethasone | - | - | - | - | Serum/Plasma | [10] |

Table 2: Mass Spectrometry Parameters for Hydrocortisone and Hydrocortisone-d4

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

| Hydrocortisone | 363.2 | 121.2 | - | [11] |

| Hydrocortisone-d4 | 367.2 | 121.2 | - | [11] |

| Hydrocortisone | 363.25 | 327 / 309 / 121 | 21 / 24 / 36 | [5] |

| Hydrocortisone-d4 | 367.27 | 331 / 273 / 121 | 24 / 24 / 36 | [5] |

| Hydrocortisone | 363.2 | 121.0 | 26 | [6] |

| Hydrocortisone-d4 | - | - | - | [6] |

| Hydrocortisone | 363.11 | 121.00 | - | [12] |

| Hydrocortisone-d4 | 367.19 | 121.24 | - | [12] |

Note: The product ion at m/z 121 is a common, characteristic fragment for cortisol and is often used for quantification. Quantitative ions are underlined in the reference where specified.

Experimental Protocols

The successful implementation of Hydrocortisone-d4 as an internal standard relies on well-defined and validated experimental protocols. Below are detailed methodologies for sample preparation and LC-MS/MS analysis, compiled from established research.

Protocol 1: Steroid Extraction from Urine

This protocol is adapted from a method for the simultaneous determination of free urinary steroids.[5]

-

Sample Preparation:

-

To 1 mL of urine, add 10 µL of Hydrocortisone-d4 internal standard solution (20 µg/mL in methanol, final concentration 20 ng/mL).

-

-

Solid Phase Extraction (SPE):

-

Precondition an Oasis® HLB 3 mL, 60 mg SPE column sequentially with 3 mL of methanol and 3 mL of water.

-

Load the 1 mL urine sample onto the column.

-

Wash the column sequentially with 3 mL of water, 3 mL of acetone/water (20:80 v/v), and 1 mL of hexane.

-

Dry the column by applying suction for 2 minutes.

-

Elute the steroids with 2 mL of methanol.

-

-

Eluate Processing:

-

Dry the eluate under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of methanol/water (1:1) containing 0.1% formic acid.

-

-

LC-MS/MS Analysis:

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

-

Protocol 2: Steroid Extraction from Serum/Plasma

This protocol outlines a common liquid-liquid extraction (LLE) method for serum or plasma samples.[1][7]

-

Sample Preparation:

-

To 85-100 µL of serum or plasma, add the Hydrocortisone-d4 internal standard.

-

Add a protein precipitation agent, such as acetonitrile (e.g., 200 µL), and vortex for 30 seconds.[7]

-

-

Liquid-Liquid Extraction (LLE):

-

Eluate Processing:

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Visualizing the Workflow and Pathways

Diagrams are essential for understanding complex analytical workflows and biological pathways. The following visualizations were created using the Graphviz DOT language.

Caption: General experimental workflow for steroid analysis using Hydrocortisone-d4.

Caption: The interconversion of cortisol and cortisone by 11β-hydroxysteroid dehydrogenases.

Conclusion

Hydrocortisone-d4 is an indispensable tool in modern steroid hormone analysis. Its use as an internal standard in LC-MS/MS methodologies provides the necessary correction for experimental variability, leading to highly accurate and reliable quantification of cortisol and other related steroids. The detailed protocols and performance data presented in this guide underscore the robustness and sensitivity of methods employing Hydrocortisone-d4. For researchers, scientists, and drug development professionals, a thorough understanding of its application is fundamental to generating high-quality data in the study of steroid-related physiology and pathology.

References

- 1. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synnovis.co.uk [synnovis.co.uk]

- 7. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of 11‐dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Liquid chromatography-tandem mass spectrometry analysis of human adrenal vein corticosteroids before and after ACTH stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Cortisol in Human Serum using Hydrocortisone-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cortisol, a glucocorticoid hormone produced by the adrenal cortex, plays a crucial role in a wide range of physiological processes, including metabolism, immune response, and stress regulation.[1] Accurate measurement of cortisol levels in biological matrices is essential for the diagnosis and management of various endocrine disorders, such as Cushing's syndrome and Addison's disease.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for cortisol quantification due to its high sensitivity, specificity, and accuracy compared to traditional immunoassays.[2][4][5]

The use of a stable isotope-labeled internal standard is critical for reliable LC-MS/MS analysis, as it compensates for variations in sample preparation, chromatography, and ionization. Hydrocortisone-d4 (Cortisol-d4), a deuterated analog of cortisol, is an ideal internal standard for this purpose.[1][6] Its chemical and physical properties are nearly identical to cortisol, ensuring similar behavior during extraction and analysis, while its mass difference allows for distinct detection by the mass spectrometer. This application note provides a detailed protocol for the quantification of cortisol in human serum using Hydrocortisone-d4 as an internal standard with LC-MS/MS.

Experimental Protocols

1. Materials and Reagents

-

Cortisol and Hydrocortisone-d4 certified reference materials

-

HPLC-grade methanol, acetonitrile, water, and ethyl acetate[6][7]

-

Formic acid (≥98%)

-

Human serum (charcoal-stripped serum for calibration standards and QCs)[6]

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis® HLB)[8]

2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve cortisol and Hydrocortisone-d4 in methanol to prepare 1 mg/mL stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of cortisol by serial dilution of the stock solution with methanol/water (1:1 v/v).

-

Internal Standard Working Solution (1 µg/mL): Dilute the Hydrocortisone-d4 stock solution with methanol to a final concentration of 1 µg/mL.[6]

-

Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the cortisol working standard solutions into charcoal-stripped human serum to prepare calibration standards at concentrations ranging from 1 to 500 ng/mL.[6] Prepare QCs at low, medium, and high concentrations in a similar manner.[8]

3. Sample Preparation (Solid Phase Extraction - SPE)

-

Pre-treatment: To 200 µL of serum sample, calibration standard, or QC, add 20 µL of the Hydrocortisone-d4 internal standard working solution (1 µg/mL). Vortex for 10 seconds.

-

Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[8]

-

Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.[8]

-

Elution: Elute the analytes with 1 mL of methanol.[8]

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid) and vortex.[8]

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm) is commonly used.[7]

-

Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol or acetonitrile with 0.1% formic acid).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[5]

Table 1: LC Gradient Conditions

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 0.3 | 90 | 10 |

| 1.0 | 0.3 | 10 | 90 |

| 2.5 | 0.3 | 10 | 90 |

| 2.6 | 0.3 | 90 | 10 |

| 4.0 | 0.3 | 90 | 10 |

Table 2: Mass Spectrometry Parameters

| Parameter | Setting |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions for Cortisol and Hydrocortisone-d4

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Cortisol | 363.2 | 121.1 | 100 | 25 |

| Hydrocortisone-d4 | 367.2 | 121.1 | 100 | 25 |

Data Presentation

The performance of the LC-MS/MS method for the quantification of cortisol was validated according to FDA guidelines.[8] The results for linearity, precision, and accuracy are summarized below.

Table 4: Linearity of Cortisol Calibration Curve

| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| 1 - 500 | y = 0.025x + 0.003 | > 0.999 |

Table 5: Intra- and Inter-Assay Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV, n=6) | Inter-Assay Precision (%CV, n=18) | Accuracy (%) |

| Low | 5 | 4.8 | 6.5 | 102.3 |

| Medium | 50 | 3.2 | 4.9 | 98.7 |

| High | 400 | 2.5 | 3.8 | 101.5 |

Visualizations

Caption: Experimental workflow for cortisol quantification.

Caption: Role of the internal standard in LC-MS/MS.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Quantitative Analysis of Salivary Cortisol Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. dpxtechnologies.com [dpxtechnologies.com]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Cortisol in Human Plasma by LC-MS/MS using Hydrocortisone-d4

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cortisol, a glucocorticoid hormone produced by the adrenal cortex, is essential for a wide range of physiological processes, including metabolism, immune response, and stress regulation. Accurate measurement of cortisol concentrations in human plasma is crucial for the diagnosis and management of various endocrine disorders, such as Cushing's syndrome and Addison's disease. While immunoassays have been traditionally used, they can suffer from cross-reactivity with other steroids, leading to inaccurate results.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high specificity, sensitivity, and accuracy.[2][3]

This application note details a robust and validated LC-MS/MS method for the quantitative determination of cortisol in human plasma. The method utilizes a stable isotope-labeled internal standard, Hydrocortisone-d4 (Cortisol-d4), to ensure high precision and accuracy by correcting for matrix effects and variations during sample preparation and analysis. The protocol is based on a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation.

Experimental Workflow

The overall experimental process from sample collection to data analysis is outlined below.

Caption: Experimental workflow for cortisol quantification.

Materials and Methods

Reagents and Materials

-

Cortisol and Hydrocortisone-d4 (Cortisol-d4) reference standards were purchased from Sigma-Aldrich.

-

LC-MS grade methanol, acetonitrile, and formic acid were used.[4]

-

Ultrapure water was obtained from a Milli-Q system.[2]

-

Human plasma was sourced from a certified vendor and stored at -80°C.

Standard and Sample Preparation

-

Stock Solutions: Primary stock solutions of cortisol and hydrocortisone-d4 were prepared in methanol at a concentration of 1 mg/mL and stored at -20°C.[4]

-

Working Solutions: A series of cortisol working solutions were prepared by serial dilution of the stock solution with 50:50 methanol/water to create calibration standards. A hydrocortisone-d4 internal standard (IS) working solution was prepared at a suitable concentration (e.g., 1 µg/mL) in the same diluent.[4]

-

Calibration Standards and Quality Controls (QCs): Calibration standards were prepared by spiking blank human plasma with the cortisol working solutions to achieve a concentration range of 0.5 to 300 ng/mL.[1] Quality control samples were prepared independently at low, medium, and high concentrations (e.g., 20, 40, and 80 ng/mL).[5]

-

Sample Preparation Protocol:

-

Thaw plasma samples, calibration standards, and QCs on ice.

-

To 50 µL of each sample in a microcentrifuge tube, add 10 µL of the hydrocortisone-d4 IS working solution.

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.[1]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple-quadrupole mass spectrometer coupled with a UPLC system.

Table 1: LC-MS/MS Instrument Conditions

| Parameter | Setting |

|---|---|

| LC System | UPLC System (e.g., Waters ACQUITY, Agilent 1200) |

| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)[4] |

| Mobile Phase A | Water with 0.1% Formic Acid[1] |